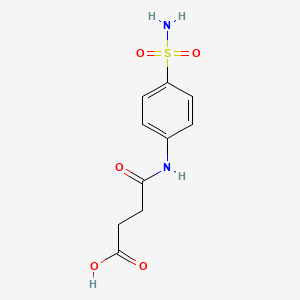
Sulfasuccinamide
Übersicht
Beschreibung
Sulfasuccinamide is a type of sulfonamide, a class of synthetic bacteriostatic antibiotics that have been used to treat bacterial infections and those caused by other microorganisms. Sulfonamides were the main source of therapy against bacterial infections before the introduction of penicillin in 1941. They competitively inhibit vitamin B synthesis in microorganisms, thereby inhibiting their multiplication without actively killing them. These compounds have been used against most gram-positive and many gram-negative bacteria, as well as some fungi (El-Qaliei et al., 2020).
Synthesis Analysis
The synthesis of sulfonamides has evolved significantly, with modern methods enabling the efficient and selective production of these compounds. Direct C–N bond formation through N-heteroarylation of sulfonamides has become a preferred method as it avoids the genotoxicity common in traditional methods. This method is vital for creating N-heteroaryl sulfonamides found in many significant FDA-approved drugs and therapeutic agents (Ghosh et al., 2023).
Molecular Structure Analysis
This compound, like other sulfonamides, contains a sulfonamide functional group (-SO2NH2), which is crucial for its bacteriostatic activity. The molecular structure enables several electrostatic interactions with protein and other targets, making it an effective component in various therapeutic applications. The sulfonamide functional group can substitute for sulfonamide, sulfamate, or urea functionality, indicating its versatility and importance in medicinal chemistry (Reitz et al., 2009).
Chemical Reactions and Properties
Sulfonamides, including this compound, can undergo various chemical reactions, contributing to their broad pharmacological activities. These include reactions leading to oral diuretics, anticancer, carbonic anhydrase inhibitors, antiepileptics, anti-inflammatory, antibacterial, and antiviral agents. The chemical versatility of sulfonamides is due to their ability to engage in different chemical interactions and transformations, such as hydrogen bonding, electrostatic interaction, π-π, and hydrophobic interactions (Prasannamedha & Kumar, 2020).
Physical Properties Analysis
The physical properties of sulfonamides, including this compound, vary widely and are influenced by their molecular structure. These properties impact their solubility, absorption, distribution, metabolism, and excretion, affecting their bioavailability and therapeutic effectiveness. Sulfonamides can exist in various forms, including crystals and solvates, exhibiting polymorphism and crystal isostructurality. These physical properties are essential for their formulation into effective medicinal products (Caira, 2007).
Chemical Properties Analysis
The chemical properties of sulfonamides, such as this compound, enable their use in a wide range of pharmacological applications. Their ability to inhibit the multiplication of microorganisms by competitively inhibiting vitamin B synthesis is a key chemical property. Moreover, their structural versatility allows for the development of a wide variety of derivatives with enhanced efficacy and reduced toxicity. The sulfonamide group's capacity to form strong chemical interactions is fundamental to their mechanism of action and the development of new sulfonamide-based drug molecules (Shichao et al., 2016).
Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors and Therapeutic Applications :Sulfasuccinamide, as a part of the sulfonamide class of compounds, has been extensively researched for various therapeutic applications. These include use as antiviral agents, particularly in HIV protease inhibitors, as well as in anticancer therapies and Alzheimer's disease drugs. The diverse applications of sulfonamides, including this compound, span across treatments for cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Antioxidant Potential of Azo-Sulfa Compounds :Research into this compound derivatives, specifically azo-sulfa compounds, has shown promising antioxidant activities. These compounds, derived from sulfa drugs, have been compared with ascorbic acid for their antioxidant properties. The findings suggest that certain structural modifications, like attachment of heterocyclic rings, can enhance their antioxidant effectiveness (MUHAMMAD-ALI, Salman, & Jasim, 2019).
Broad Specificity Antibody Development for Sulfonamide Detection :In the field of biochemistry, this compound and other sulfonamides have been the focus of developing broad specificity antibodies. These antibodies are engineered for the detection of sulfonamides in various samples, such as food products. This research is crucial for ensuring food safety and monitoring residual sulfonamides in animal-derived food products (Korpimäki et al., 2004).
Sulfonamide Scaffold in Drug Development :The sulfonamide scaffold, a core structure in drugs like this compound, has been recognized for its role in developing a variety of drugs with antioxidant properties. These sulfonamide-based drugs are significant due to their diverse biological activities and have been a major focus in drug discovery programs (Egbujor et al., 2022).
Environmental Impact and Detection of Sulfonamides :The environmental impact of sulfonamides, including this compound, has been a subject of extensive research. Studies have focused on their presence in the environment as pollutants, their transformation and degradation in various environmental settings, and the development of methods for their detection in different matrices. This research is vital for assessing and mitigating the environmental risks associated with sulfonamides (Hruška & Fránek, 2018).
Wirkmechanismus
Target of Action
Sulfasuccinamide, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the synthesis of folic acid, disrupting bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis by this compound affects the biochemical pathway of bacterial nucleotide synthesis. Folic acid is a precursor for the synthesis of nucleotides, the building blocks of DNA. By inhibiting folic acid synthesis, this compound indirectly disrupts DNA replication in bacteria, leading to their death .
Pharmacokinetics
They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The elimination half-life and apparent oral clearance of sulfonamides can vary depending on the specific compound and patient factors .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By blocking the synthesis of folic acid, it disrupts critical cellular processes in bacteria, such as DNA replication. This leads to the death of the bacteria, effectively treating the infection .
Action Environment
The action of this compound, like other antibiotics, can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the effectiveness of this compound can be reduced in patients taking antibiotics, as these can interfere with the intestinal bacteria that help metabolize the drug .
Safety and Hazards
While specific safety and hazard information for Sulfasuccinamide was not found, it’s important to note that chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .
Biochemische Analyse
Biochemical Properties
Sulfasuccinamide plays a significant role in biochemical reactions due to its ability to inhibit bacterial growth. It interacts with enzymes such as dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, this compound prevents the production of folic acid, thereby hindering bacterial proliferation. Additionally, this compound acts as a carbonic anhydrase inhibitor, affecting the enzyme’s role in regulating pH and ion balance within cells .
Cellular Effects
This compound influences various cellular processes, particularly in bacterial cells. It disrupts cell function by inhibiting folic acid synthesis, which is essential for DNA, RNA, and protein synthesis . This inhibition leads to impaired cell signaling pathways, altered gene expression, and disrupted cellular metabolism. In mammalian cells, this compound’s inhibition of carbonic anhydrase can affect cellular pH regulation and ion transport .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of dihydropteroate synthase, acting as a competitive inhibitor . This binding prevents the enzyme from interacting with its natural substrate, para-aminobenzoic acid (PABA), thereby blocking folic acid synthesis. Additionally, this compound inhibits carbonic anhydrase by binding to its active site, disrupting the enzyme’s ability to catalyze the conversion of carbon dioxide and water to bicarbonate and protons .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term efficacy. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to adaptive changes in bacterial populations, potentially resulting in resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, toxic effects such as kidney damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to folic acid synthesis and carbonic anhydrase activity. It interacts with enzymes such as dihydropteroate synthase and carbonic anhydrase, affecting their catalytic functions . The inhibition of these enzymes disrupts metabolic flux and alters metabolite levels, leading to impaired bacterial growth and altered cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes and is also transported by specific membrane transporters . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and organelles, where it exerts its inhibitory effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with its target enzymes . Additionally, this compound may be directed to specific organelles, such as mitochondria, through targeting signals or post-translational modifications . This localization ensures that this compound effectively inhibits its target enzymes and disrupts cellular processes.
Eigenschaften
IUPAC Name |
4-oxo-4-(4-sulfamoylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)(H2,11,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXXPZYBZLDQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046275 | |
| Record name | Sulfasuccinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3563-14-2 | |
| Record name | 4-[[4-(Aminosulfonyl)phenyl]amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3563-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfasuccinamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003563142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3563-14-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfasuccinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfasuccinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFASUCCINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8286I9062N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2h-Pyrido[4,3-b]indol-2-ol](/img/structure/B1206655.png)
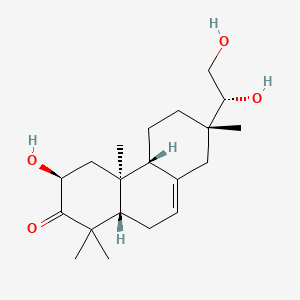
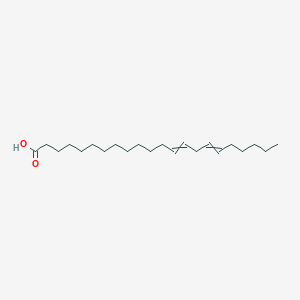
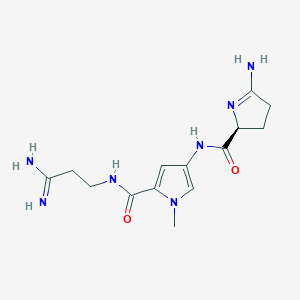



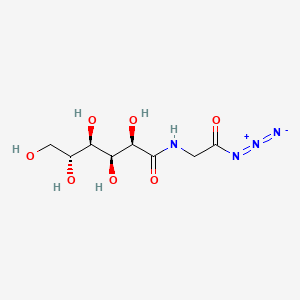
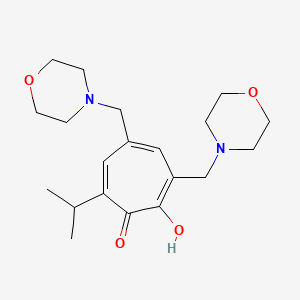
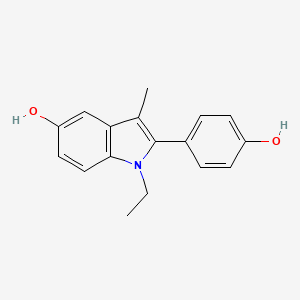
![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-(4-chlorophenyl)phenol](/img/structure/B1206671.png)


